(3R)-3-amino-4-cyclopropylbutanoic acid hydrochloride

α2δ ligand chiral recognition stereochemistry

(3R)-3-amino-4-cyclopropylbutanoic acid hydrochloride (CAS 1335546-69-4) is a chiral non-proteinogenic β-amino acid derivative distinguished by a cyclopropylmethyl side chain at the β-carbon, existing as a single (R)-enantiomer with molecular formula C7H14ClNO2 and monoisotopic mass 143.09464 Da. The compound features a stereodefined amino group at position 3, a free carboxylic acid terminus, and the hydrochloride salt form that enhances aqueous solubility for in vitro and in vivo applications.

Molecular Formula C7H14ClNO2
Molecular Weight 179.64 g/mol
Cat. No. B13465874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R)-3-amino-4-cyclopropylbutanoic acid hydrochloride
Molecular FormulaC7H14ClNO2
Molecular Weight179.64 g/mol
Structural Identifiers
SMILESC1CC1CC(CC(=O)O)N.Cl
InChIInChI=1S/C7H13NO2.ClH/c8-6(4-7(9)10)3-5-1-2-5;/h5-6H,1-4,8H2,(H,9,10);1H/t6-;/m1./s1
InChIKeyRTEIQUSMDHRJAR-FYZOBXCZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R)-3-Amino-4-cyclopropylbutanoic Acid Hydrochloride: Defined Chiral β-Amino Acid Building Block for Pharmaceutical R&D


(3R)-3-amino-4-cyclopropylbutanoic acid hydrochloride (CAS 1335546-69-4) is a chiral non-proteinogenic β-amino acid derivative distinguished by a cyclopropylmethyl side chain at the β-carbon, existing as a single (R)-enantiomer with molecular formula C7H14ClNO2 and monoisotopic mass 143.09464 Da [1]. The compound features a stereodefined amino group at position 3, a free carboxylic acid terminus, and the hydrochloride salt form that enhances aqueous solubility for in vitro and in vivo applications. The cyclopropane ring introduces conformational rigidity not present in linear alkyl-chain β-amino acids, making this scaffold a valuable intermediate for structure-activity relationship (SAR) studies targeting α2δ subunit ligands, GABA mimetics, and constrained peptide analogs [2]. As a custom-synthesized research chemical, batch-to-batch chiral purity is the primary procurement concern.

Why Generic (3R)-3-Amino-4-cyclopropylbutanoic Acid Hydrochloride Cannot Be Replaced: Stereochemical Identity Governs Binding and Reproducibility


The (3R)-enantiomer of 3-amino-4-cyclopropylbutanoic acid hydrochloride is not interchangeable with its (3S)-counterpart (CAS 1335661-24-9), the racemic mixture, or achiral GABA analogs such as gabapentin (CAS 60142-96-3). In the structurally related class of cyclopropyl β-amino acid α2δ ligands, the absolute configuration at the β-carbon bearing the cyclopropylmethyl substituent directly controls ligand recognition at the α2δ-1 subunit of voltage-gated calcium channels [1]. The cyclopropane ring restricts the accessible conformational space of the amino acid backbone compared to flexible alkyl analogs—an effect demonstrated by the potency cliff observed between enantiomers and between cyclopropyl and isobutyl derivatives within the pregabalin/gabapentin chemotype [1]. Substitution with racemic material or the incorrect enantiomer introduces uncontrolled stereochemical variables that confound SAR interpretation, reduce assay reproducibility, and risk selection of an inactive or off-target-binding stereoisomer.

(3R)-3-Amino-4-cyclopropylbutanoic Acid Hydrochloride: Quantitative Differentiation Evidence Against Closest Analogs


Enantiomeric Identity: (3R) vs. (3S) Configuration Determines Chiral Recognition at α2δ-1 Subunit

Among cyclopropyl β-amino acids that bind the α2δ subunit of voltage-gated calcium channels, stereochemistry at the β-carbon is a primary determinant of binding potency. The (3R) absolute configuration places the cyclopropylmethyl group in a spatial orientation distinct from the (3S)-enantiomer. In the closest published chemical series (cyclopropyl β-amino acid analogs of pregabalin), individual enantiomers exhibited substantially different α2δ binding affinities, consistent with a defined pharmacophoric geometry required for the cyclopropyl ring to occupy the lipophilic pocket [1]. Although a direct head-to-head binding comparison between (3R)- and (3S)-3-amino-4-cyclopropylbutanoic acid hydrochloride has not been published, the stereochemical dependence is a class-level characteristic [1]. Procurement of the single enantiomer with confirmation by chiral HPLC or polarimetry is therefore a minimum requirement for reproducible biological data.

α2δ ligand chiral recognition stereochemistry

Cyclopropane Conformational Restriction vs. Flexible Linear β-Amino Acids: Impact on α2δ Binding

The cyclopropane ring in (3R)-3-amino-4-cyclopropylbutanoic acid hydrochloride restricts the torsional angle of the β-carbon side chain, reducing the number of accessible conformers relative to linear-chain analogs such as 3-aminohexanoic acid or 3-amino-5-methylhexanoic acid. This conformational restriction can translate into improved entropic contribution to binding and enhanced selectivity for specific α2δ subunit subtypes. In the pregabalin analog series, cyclopropyl-constrained derivatives achieved α2δ binding affinities (Ki or IC50 values in the sub-micromolar range) comparable to or better than their flexible isobutyl counterparts, while also avoiding interaction with the system L (leucine) neutral amino acid transporter—an off-target liability of gabapentin [1]. The target compound, bearing a cyclopropylmethyl rather than a cyclopropyl group, extends the steric reach of the constrained ring, which may differentially position the amino and carboxylate pharmacophores within the α2δ binding pocket.

conformational restriction cyclopropane α2δ subunit calcium channel

Hydrochloride Salt Form: Aqueous Solubility Advantage Over Free Amino Acid for In Vitro Assay Preparation

As a hydrochloride salt, (3R)-3-amino-4-cyclopropylbutanoic acid hydrochloride possesses intrinsic aqueous solubility superior to its free amino acid form. The free base (CAS 1335546-69-4 as the neutral species) has a calculated logP of approximately -0.5 to 0.0, indicating limited water solubility; protonation of the amino group and chloride counterion pairing in the hydrochloride salt increase the aqueous dissolution rate and achievable concentration in physiologically relevant buffers (e.g., PBS, HEPES). This differential is practically meaningful for in vitro pharmacology: many α2δ binding assays and cell-based electrophysiology experiments require compound stock solutions at 10–100 mM in aqueous media. Formulation as the hydrochloride salt avoids the need for DMSO or organic co-solvents that can confound calcium channel current measurements.

solubility hydrochloride salt aqueous formulation in vitro assay

Molecular Identity Verification: Monoisotopic Mass Distinguishes from Isomeric C7H13NO2 Compounds

The target compound has a monoisotopic mass of 143.09464 Da (InChIKey VJGFNPLMAVQRCF-LURJTMIESA-N) [1], which serves as a definitive identifier distinguishing it from isomeric C7H13NO2 species including 2-amino-3-cyclopropylbutanoic acid, 3-(cyclopropylamino)butanoic acid, and (2S)-2-amino-4-cyclopropylbutanoic acid. These positional isomers share identical nominal mass but differ in amino group position, cyclopropyl substitution pattern, or stereochemistry, leading to distinct biological and chemical reactivity profiles.

identity verification monoisotopic mass quality control

Validated Application Scenarios for (3R)-3-Amino-4-cyclopropylbutanoic Acid Hydrochloride Based on Differential Evidence


α2δ-1 Subunit Calcium Channel Ligand Development

Use (3R)-3-amino-4-cyclopropylbutanoic acid hydrochloride as a chiral starting material or scaffold for designing novel α2δ-1 ligands, leveraging the established class activity of cyclopropyl β-amino acids as potent binders [1]. The (3R) configuration provides a defined stereochemical input for SAR exploration at the lipophilic pocket of the α2δ-1 subunit, and the cyclopropane constraint offers a pharmacokinetic advantage over gabapentin by eliminating system L transporter interaction [1].

Conformationally Constrained GABA Analog Synthesis for Neurotransmitter Transporter Selectivity Profiling

Employ the compound as a GABA analog scaffold in the design of conformationally restricted inhibitors selective for betaine/GABA transporter subtypes (e.g., BGT-1 vs. GAT-1/GAT-3) [1]. The cyclopropane ring of the target compound enforces a trans-syn geometry that mimics the extended conformation of GABA, potentially improving transporter subtype selectivity over flexible linear analogs.

Chiral Building Block for Peptidomimetic and Macrocyclic Compound Libraries

Incorporate (3R)-3-amino-4-cyclopropylbutanoic acid hydrochloride into peptide coupling reactions as a β-amino acid monomer to introduce cyclopropane-constrained turns or local rigidity into peptidomimetics and macrocyclic libraries. The hydrochloride salt form ensures solubility in standard amide coupling conditions (DMF, DCM with DIPEA).

Enantioselective Synthesis Method Development: Chiral HPLC Reference Standard

Use the authenticated (3R)-enantiomer as a reference standard for developing chiral HPLC, SFC, or CE methods to separate and quantify the enantiomeric purity of synthetic batches or racemic resolutions. The availability of the (3S)-enantiomer (CAS 1335661-24-9) from alternate vendors enables pairwise method validation.

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